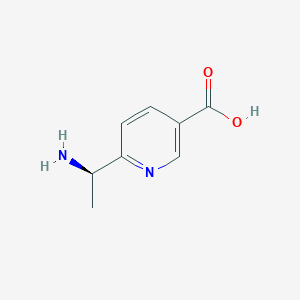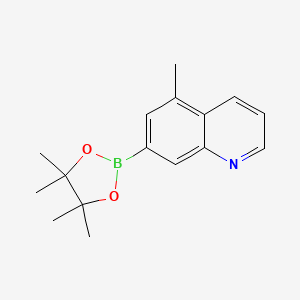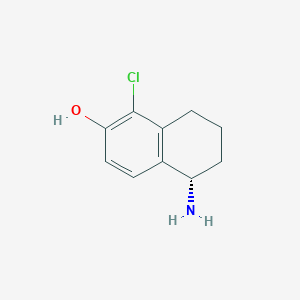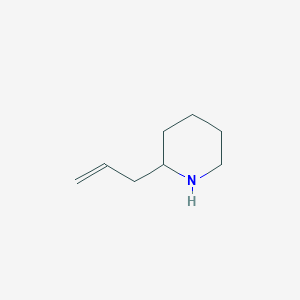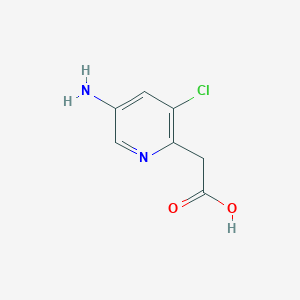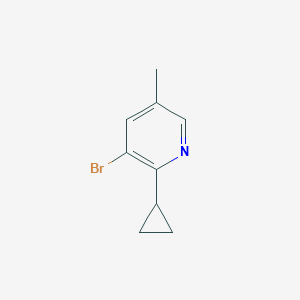![molecular formula C28H21NO4 B15248513 2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 27021-97-2](/img/structure/B15248513.png)
2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group, a biphenyl structure, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2’-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2’-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of molecular interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Similar Compounds
- **2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- **(2S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
- **N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets 2’-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
27021-97-2 |
|---|---|
Molecular Formula |
C28H21NO4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[2-[(2-methoxy-9H-fluoren-3-yl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C28H21NO4/c1-33-26-15-18-14-17-8-2-3-9-19(17)24(18)16-25(26)29-27(30)22-12-6-4-10-20(22)21-11-5-7-13-23(21)28(31)32/h2-13,15-16H,14H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
LMFHVKMWBCZPDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


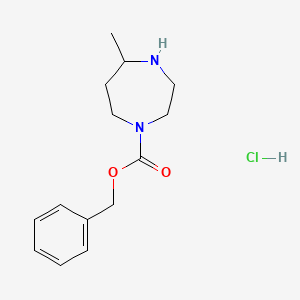
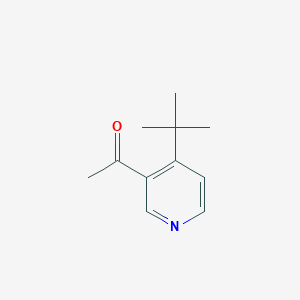
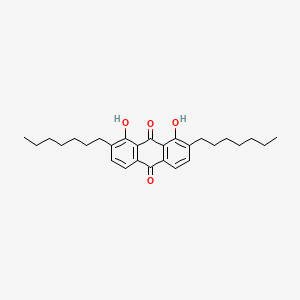
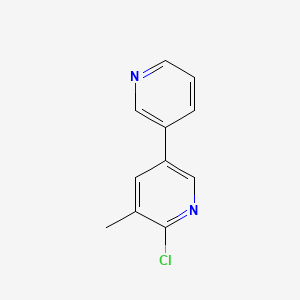
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
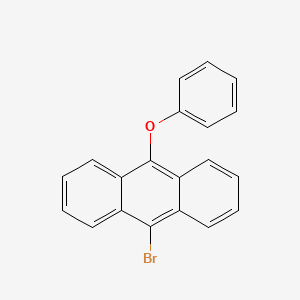
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
